molecular formula C12H10NaO B092972 Sodium [1,1'-biphenyl]-2-olate CAS No. 132-27-4

Sodium [1,1'-biphenyl]-2-olate

Cat. No.: B092972
CAS No.: 132-27-4
M. Wt: 193.20 g/mol
InChI Key: UQPLZHUFLPDORW-UHFFFAOYSA-N
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Scientific Research Applications

Carbobenzoxyproline has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as an inhibitor of prolidase, making it valuable in the study of prolidase deficiency and related metabolic disorders.

    Medicine: Research on carbobenzoxyproline contributes to understanding its potential therapeutic applications, particularly in enzyme inhibition.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

In workers, acute (short-term) exposure to high levels of biphenyl has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems . Sodium is a very reactive metal which reacts with oxygen and moisture in the air if kept open .

Future Directions

Sodium-ion batteries (SIBs) are considered the most promising battery technology in the post-lithium era due to the abundant sodium reserves . Sodium is a free and open-source mod for Minecraft 1.16+ clients which greatly improves rendering performance while fixing some graphical issues .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzoxyproline can be synthesized through the reaction of L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for carbobenzoxyproline are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Carbobenzoxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • N-carbobenzyloxy-L-proline
  • Benzyloxycarbonyl-L-proline
  • Carbobenzoxy-L-proline

Uniqueness

Carbobenzoxyproline is unique due to its specific inhibitory action on prolidase, which distinguishes it from other similar compounds. Its ability to inhibit prolidase makes it particularly valuable in research focused on prolidase deficiency and related metabolic disorders .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium [1,1'-biphenyl]-2-olate involves the reaction of sodium hydroxide with 1,1'-biphenyl-2-carboxylic acid in a solvent followed by neutralization with an acid.", "Starting Materials": [ "Sodium hydroxide", "1,1'-biphenyl-2-carboxylic acid", "Solvent", "Acid" ], "Reaction": [ "Dissolve 1,1'-biphenyl-2-carboxylic acid in a solvent", "Add sodium hydroxide to the solution and stir for several hours", "Neutralize the solution with an acid", "Filter the solution to obtain the Sodium [1,1'-biphenyl]-2-olate product" ] }

CAS No.

132-27-4

Molecular Formula

C12H10NaO

Molecular Weight

193.20 g/mol

IUPAC Name

sodium;2-phenylphenolate

InChI

InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;

InChI Key

UQPLZHUFLPDORW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.[Na]

132-27-4
6152-33-6

physical_description

Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992)

Pictograms

Corrosive; Irritant; Environmental Hazard

Related CAS

90-43-7 (Parent)

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)

Synonyms

2-hydroxybiphenyl
2-hydroxydiphenyl
2-phenylphenol
2-phenylphenol sodium
Dowicide
Lyorthol
o-phenylphenate
o-phenylphenol
ortho-phenylphenate
orthophenylphenol
sodium o-phenylphenoate
sodium ortho-phenylphenate
sodium ortho-phenylphenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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